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Compound of Interest

Compound Name: [(4-Sulfamoylphenyl)methyl]urea

CAS No.: 98594-82-2

Cat. No.: B2926950

Get Quote

Status: Active Operator: Senior Application Scientist Ticket Focus: Solubility, Metabolic Stability,

and Formulation Strategies for Urea Scaffolds (e.g., Kinase Inhibitors, Soluble Epoxide

Hydrolase Inhibitors).

🟢 Module 1: The "Brick Dust" Problem (Solubility &
Dissolution)
User Query:"My urea-based candidate (MP > 200°C) is practically insoluble in water and

precipitates immediately upon dilution in simulated gastric fluid (SGF). Conventional salt

formation failed. What are my options?"

Root Cause Analysis
Urea linkages (–NH–CO–NH–) are both hydrogen bond donors and acceptors.[1] In the solid

state, they form robust intermolecular hydrogen bond networks, creating a high-energy crystal

lattice. This results in a high melting point (Tm) and poor aqueous solubility, a phenomenon

often described as "brick dust." Salt formation often fails because the urea nitrogens are weakly

basic (pKa < 1), making protonation difficult in physiological ranges.
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Troubleshooting Strategies
Strategy A: Disrupting Molecular Planarity (Medicinal Chemistry
Approach)
If you are in the lead optimization phase, modify the structure to disrupt the crystal packing.

Mechanism: Planar urea molecules stack efficiently. Introducing "kinks" increases entropy

and lowers the melting point.

Action: Introduce an N-methyl group or an ortho-substituent on the phenyl ring attached to

the urea.

Evidence:N-methylation of naphthyl-urea derivatives has been shown to increase solubility

by >100-fold by disrupting planar conformations and lowering Tm [1].[1]

Strategy B: Amorphous Solid Dispersions (ASD) (Formulation
Approach)
If the molecule is fixed, you must prevent crystallization. Urea drugs (e.g., Sorafenib,

Regorafenib) rely heavily on ASDs.

Mechanism: The drug is kinetically trapped in a high-energy amorphous state within a

polymer matrix (e.g., HPMCAS, PVPVA). This generates a supersaturated solution upon

dissolution ("Spring and Parachute" effect).

Standard Operating Procedure (SOP): Spray-Dried ASD
Preparation
Objective: Create a meta-stable amorphous formulation to enhance apparent solubility.

Materials:

Urea-based API[1][2][3][4][5]

Polymer: HPMCAS-L (Hypromellose Acetate Succinate) or PVPVA 64

Solvent: Acetone:Methanol (80:20 v/v) or Dichloromethane (if solubility is very low)
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Protocol:

Feed Solution Prep: Dissolve API and Polymer in the solvent at a 1:3 ratio (25% drug load).

Total solids concentration should be 5-10% (w/v). Ensure the solution is clear (sonicate if

necessary).

Spray Drying Parameters (Büchi B-290 or similar):

Inlet Temperature:

(Must be

solvent boiling point but

polymer Tg).

Outlet Temperature:

.

Aspirator: 100% (35 m³/h).

Pump Rate: 20-30% (maintain outlet temp).

Secondary Drying: The collected powder will contain residual solvent. Dry in a vacuum oven

at

for 24-48 hours.

Validation: Perform DSC (Differential Scanning Calorimetry).[6]

Pass Criteria: Single glass transition temperature (Tg); absence of sharp endothermic

melting peaks (indicates 100% amorphous).

🟡 Module 2: Metabolic Instability (The "Lability"
Issue)
User Query:"My compound shows high permeability but low oral bioavailability (
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). Microsomal stability data suggests rapid clearance, but I don't see typical CYP oxidation
metabolites."

Root Cause Analysis
While CYP450 oxidation is common, urea bonds are susceptible to hydrolytic cleavage

(amidase/urease activity), particularly in the presence of gut microbiota or specific hepatic

amidases. Additionally, the urea nitrogen can undergo N-glucuronidation, a Phase II metabolic

pathway that rapidly clears the drug.

Troubleshooting Strategies
Strategy A: Bioisosteric Replacement
Replace the urea linker with a heterocycle that mimics the geometry and H-bonding but resists

hydrolysis.

Recommendation: 2-amino-1,3,4-oxadiazole or squaramide.

Why: These scaffolds maintain the linear geometry and donor-acceptor profile of urea but

lack the hydrolytic instability of the carbonyl-nitrogen bond [2].

Strategy B: Deuteration
If the instability is driven by oxidative N-dealkylation adjacent to the urea, deuterium

substitution can leverage the Kinetic Isotope Effect (KIE).

Action: Deuterate the carbon alpha to the urea nitrogen.

Decision Logic: Metabolic Troubleshooting
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Low Bioavailability (High Clearance)
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Click to download full resolution via product page

Caption: Diagnostic workflow for identifying and resolving metabolic instability in urea-based

scaffolds.

🔵 Module 3: Permeability & Absorption
Formulation
User Query:"My compound is stable and amorphous, but Caco-2 permeability is still low (

cm/s). It seems to be stuck in the membrane."

Root Cause Analysis
Highly lipophilic urea compounds (LogP > 4) often suffer from "solubility-limited absorption" or

are substrates for efflux transporters (P-gp). The urea moiety itself is polar, but if flanked by
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large hydrophobic groups (common in kinase inhibitors), the molecule may become trapped in

the lipid bilayer.

Troubleshooting Strategies
Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
For lipophilic ureas, lipid-based formulations can bypass the dissolution step and stimulate

lymphatic transport (avoiding first-pass metabolism).

Comparative Data: Formulation Performance for Lipophilic Ureas

Formulation
Type

Mechanism
Solubility
Enhancement

Complexity
Recommended
For

Micronization
Surface area

increase
2-5x Low

Low Dose,

Moderate LogP

ASD (Spray Dry)
Amorphous

supersaturation
10-100x High

High MP, "Brick

Dust"

SEDDS (Lipid)
Pre-dissolved in

oil/surfactant

>1000x

(Apparent)
Moderate

High LogP (>4),

Low MP

Nanocrystals

Saturation

solubility

increase

5-10x High Parenteral routes

Standard Operating Procedure (SOP): SEDDS
Formulation Screening
Objective: Identify a lipid/surfactant mixture that solubilizes the urea drug and forms a stable

emulsion upon water contact.

Materials:

Oils: Capryol 90, Labrafil M 1944 CS

Surfactants: Cremophor EL, Tween 80
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Co-surfactants: PEG 400, Transcutol P

Protocol:

Solubility Screening: Add excess API to 1g of each excipient in glass vials. Vortex and heat

to

for 1 hour. Equilibrate at RT for 24h. Centrifuge and measure supernatant concentration
(HPLC).

Ternary Phase Diagram Construction: Select the Oil, Surfactant, and Co-surfactant with

highest solubilizing capacity. Mix them in varying ratios (e.g., 10:80:10, 20:60:20).

Emulsification Test: Add 100 mg of the pre-concentrate to 10 mL of water (37°C). Invert

gently.

Pass Criteria: Formation of a clear or slightly bluish emulsion (Nano-emulsion) in < 1

minute.

Fail Criteria: Oil droplets, precipitation, or turbid white emulsion (Macro-emulsion).

Drug Loading: Dissolve the target dose of API into the optimized pre-concentrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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